

Technical Guide: Synthesis and Characterization of (2-Azidoethyl)bis(2-methoxyethyl)amine

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Compound of Interest

Compound Name: (2-Azidoethyl)bis(2-methoxyethyl)amine

CAS No.: 1247189-34-9

Cat. No.: B1464503

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Executive Summary

(2-Azidoethyl)bis(2-methoxyethyl)amine (CAS: 1247189-34-9) is a specialized tertiary amine linker featuring a terminal azide group and two methoxyethyl side chains.^{[1][2][3]} It serves as a critical building block in bioconjugation, particularly for "Click Chemistry" (CuAAC) applications where water solubility and reduced non-specific binding are paramount.^{[1][2][4]} The methoxyethyl "mini-PEG" arms significantly enhance the hydrophilicity of the conjugated payload, making this molecule a superior alternative to standard aliphatic azide linkers in PROTAC linker design and antibody-drug conjugates (ADCs).^[1]

This guide details a robust, scalable synthesis route designed for high purity and safety, avoiding the isolation of volatile, low-molecular-weight organic azide intermediates where possible.^[4]

Safety & Handling (Critical)

Hazard Identification: While **(2-Azidoethyl)bis(2-methoxyethyl)amine** has a molecular weight of 202.25 g/mol and a (C+O)/N ratio of 2.5 (10 atoms / 4 nitrogens), placing it on the borderline

of energetic stability, it is generally stable at ambient temperatures.^{[1][2]} However, the synthesis involves sodium azide (

) and potentially explosive intermediates.^{[1][2][4]}

- **Azide Safety:** Never use halogenated solvents (DCM, chloroform) with sodium azide in the presence of acids, as this forms highly explosive di- and tri-azidomethane.^{[1][2][4]} Use DMF or DMSO for azide displacement.^{[1][2][3][4]}
- **Metal Contact:** Avoid contact with copper or lead pipes/spatulas to prevent heavy metal azide formation.^{[1][2][3][4]}
- **Quenching:** Quench unreacted azide residues with bleach (sodium hypochlorite) or the method of Fieser & Fieser (nitrous acid decomposition).^{[1][2][3]}

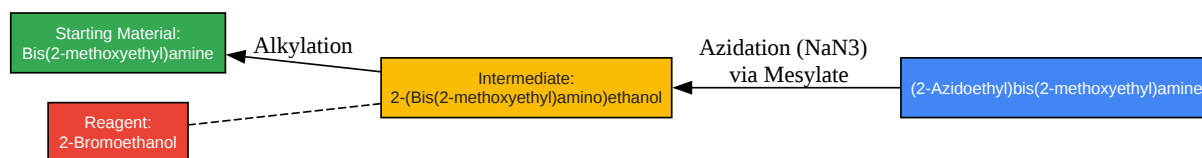
Retrosynthetic Analysis

The target molecule is a tertiary amine.^{[1][2][3]} The most reliable disconnection is at the ethylene-azide junction or the amine-ethyl bond.^{[1][2][3]}

Strategy A (Recommended): Stepwise Functionalization

- **Alkylation:** Reaction of bis(2-methoxyethyl)amine with 2-bromoethanol to form the amino-alcohol intermediate.^{[1][2][3]}
- **Activation:** Conversion of the hydroxyl group to a mesylate (OMs) or chloride leaving group.^{[1][2][3]}
- **Azidation:** Nucleophilic displacement with sodium azide.^{[1][2][3][4]}

Strategy B (Direct Alkylation): Reaction of bis(2-methoxyethyl)amine with 1-azido-2-bromoethane.^{[1][2][3]} Critique: Strategy B requires the handling of 1-azido-2-bromoethane, a volatile and shock-sensitive alkylating agent.^{[1][2][3]} Strategy A is preferred for safety and scalability.^{[1][2][3][4]}



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Figure 1: Retrosynthetic pathway prioritizing the stable amino-alcohol intermediate.

Detailed Synthesis Protocol (Strategy A)

Phase 1: Synthesis of 2-(Bis(2-methoxyethyl)amino)ethanol

Objective: Attach the hydroxyethyl arm to the secondary amine.^{[1][2]}

Reagents:

- Bis(2-methoxyethyl)amine (1.0 eq) [CAS: 111-95-5]^{[1][2][3]}
- 2-Bromoethanol (1.2 eq)^{[1][2]}
- Potassium Carbonate () (2.0 eq)^{[1][2]}
- Solvent: Acetonitrile () (Anhydrous)^{[1][2]}

Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend in anhydrous MeCN.

- Addition: Add Bis(2-methoxyethyl)amine followed by the dropwise addition of 2-bromoethanol at room temperature.
- Reaction: Heat the mixture to reflux () for 16–24 hours. Monitor by TLC (MeOH/DCM 1:9, stain) or LC-MS. The secondary amine spot should disappear.[\[1\]\[2\]\[3\]\[4\]](#)
- Workup: Cool to room temperature. Filter off the inorganic salts ().[\[1\]\[2\]\[4\]](#) Concentrate the filtrate under reduced pressure.
- Purification: The crude oil is typically pure enough (>90%) for the next step.[\[1\]\[2\]\[3\]](#) If necessary, purify via vacuum distillation (high boiling point) or flash chromatography (DCM 5% MeOH/DCM).[\[1\]\[2\]\[4\]](#)

Phase 2: Activation (Mesylation)

Objective: Convert the alcohol to a reactive sulfonate ester.[\[1\]\[2\]\[3\]](#)

Reagents:

- Amino-alcohol intermediate (1.0 eq)[\[1\]\[2\]\[3\]\[5\]](#)
- Methanesulfonyl chloride (MsCl) (1.2 eq)[\[1\]\[2\]](#)
- Triethylamine () (1.5 eq)[\[1\]\[2\]](#)
- Solvent: Dichloromethane (DCM) (Anhydrous)[\[1\]\[2\]](#)

Procedure:

- Setup: Dissolve the amino-alcohol and in anhydrous DCM under nitrogen atmosphere. Cool to (ice bath).

- Addition: Add MsCl dropwise over 20 minutes. The reaction is exothermic; maintain temperature

.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Reaction: Allow to warm to room temperature and stir for 2–4 hours.
- Workup: Wash the organic layer with saturated (2x) and brine (1x).[\[1\]](#)[\[2\]](#)[\[3\]](#) Dry over , filter, and concentrate in vacuo.
 - Note: The mesylate intermediate is unstable on silica gel; proceed immediately to Phase 3.

Phase 3: Azide Displacement

Objective: Install the azide functionality.

Reagents:

- Mesylate intermediate (1.0 eq)[\[1\]](#)[\[2\]](#)
- Sodium Azide () (2.0 eq)[\[1\]](#)[\[2\]](#)
- Solvent: DMF (Dimethylformamide)[\[1\]](#)[\[2\]](#)[\[6\]](#)

Procedure:

- Setup: Dissolve the mesylate residue in DMF (0.2 M concentration). Add in one portion.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Reaction: Heat to for 12–16 hours behind a blast shield.
- Workup:

- Dilute the reaction mixture with water (5x volume) and extract with Diethyl Ether () or Ethyl Acetate (3x).[1][2] Note: Ether is preferred to leave DMF in the aqueous phase.[1][3]
- Wash combined organics with water (2x) and brine (1x) to remove residual DMF and azide.[1][2]
- Dry over

and concentrate carefully (azides can be volatile, though this MW is safer).[1][2][4]
- Purification: Flash column chromatography (Silica, Hexanes:EtOAc gradient) or neutral alumina.[1][2][3][4]

Characterization & Quality Control

Analytical Specifications

Parameter	Specification	Method
Appearance	Pale yellow to colorless oil	Visual
Purity	>95%	HPLC / GC-MS
Identity (NMR)	Confirmed structure	400 MHz,
Identity (IR)	Azide peak present (~2100)	FT-IR (Neat)
Mass	m/z = 203.15	ESI-MS

Spectral Interpretation

NMR (400 MHz,

):

- 3.55 (t,

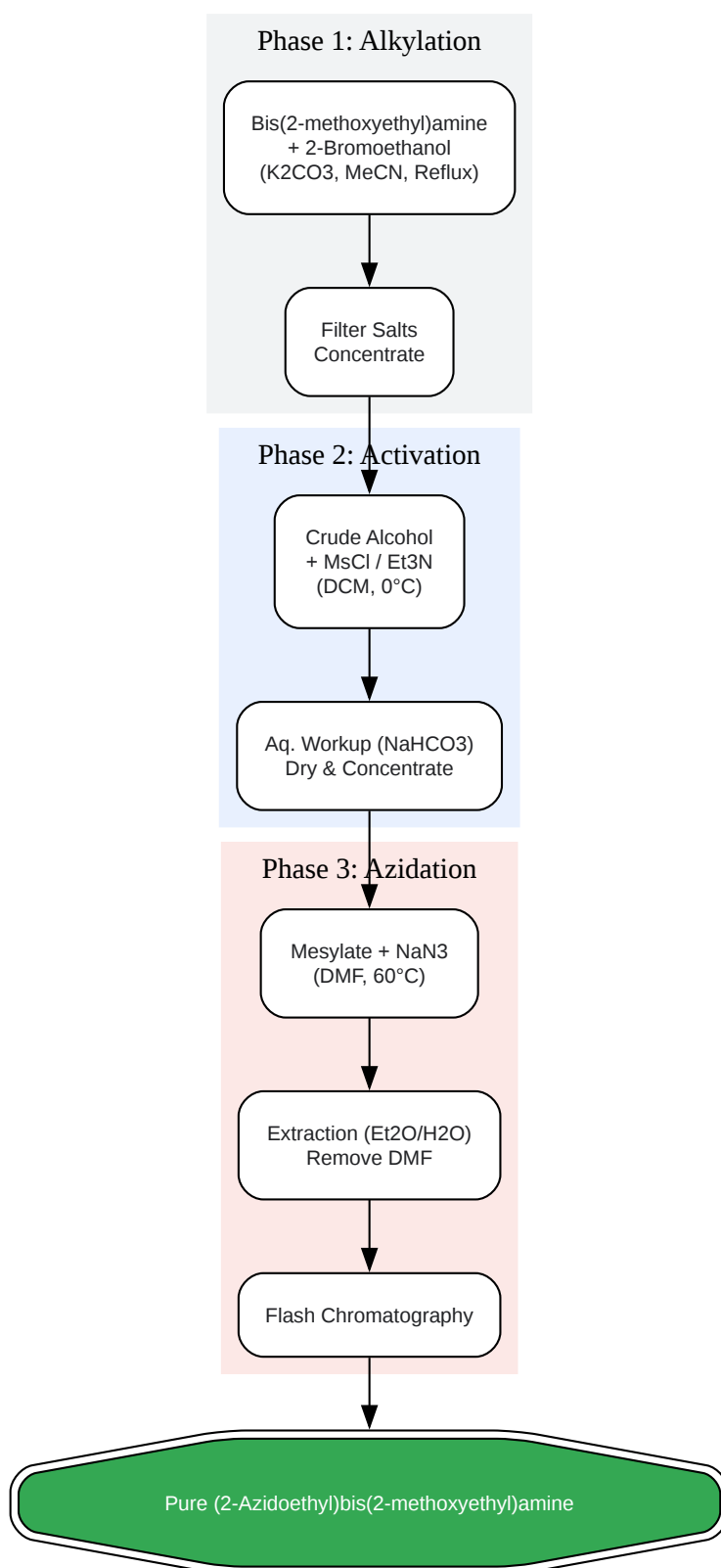
- , 4H,
of PEG arms)[1][4]
- 3.35 (s, 6H,
) [1][4]
 - 3.30 (t,
, 2H,
) [1][4]
 - 2.75 (t,
, 4H,
of PEG arms)[1][4]
 - 2.70 (t,
, 2H,
ethyl linker)[1][4]

Key Diagnostic: The triplet at ~3.30 ppm corresponds to the methylene group adjacent to the azide.[1][3] If this is at ~3.7-3.8 ppm, it indicates unreacted alcohol or mesylate.[2][3][4]

FT-IR:

- Diagnostic Band: Strong, sharp absorption at 2090–2110
(Asymmetric azide stretch).[1][2][3][4]
- Absence: No broad OH stretch at 3400
(confirms conversion of intermediate).[1][2][3]

Experimental Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

This molecule is primarily used as a hydrophilic spacer in:

- PROTACs (Proteolysis Targeting Chimeras): The methoxyethyl groups prevent the "greasy linker" problem, improving the solubility and cell permeability of the final chimera compared to simple alkyl chains.[1][2]
- Click Chemistry: The tertiary amine can act as a proton acceptor in physiological pH, potentially assisting in copper coordination during CuAAC, although its primary role is the azide handle.[2][3][4]
- Surface Modification: Used to introduce amine functionality to surfaces via the azide (if the surface has alkynes) or vice-versa, creating non-fouling surfaces due to the PEG-like structure.[1][2][3]

References

- Macleod, F., Lang, S., & Murphy, J. A. (2010).[4] The 2-(2-Azidoethyl)cycloalkanone strategy for bridged amides and medium-sized cyclic amine derivatives in the Aubé-Schmidt reaction. Synlett. Retrieved from [\[Link\]](#)

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Sources

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